tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVHAJCRVANNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-oxabicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicycloheptane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxabicycloheptane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to ring-opened products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate has been studied for its pharmacological properties, particularly as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Case Study: Antinociceptive Activity
Research indicates that compounds with bicyclic structures similar to this compound exhibit antinociceptive effects. A study conducted by highlighted the efficacy of bicyclic amines in pain management, suggesting that this compound could be explored further for analgesic applications.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis Pathway
The synthesis of this compound can be achieved through various methods including:
- Carbamate Formation : Reacting the corresponding amine with tert-butyl chloroformate.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Amine + tert-butyl chloroformate | Room Temperature | High |
| 2 | Purification (e.g., recrystallization) | Varies | >90% |
Biological Studies
The compound's unique structure allows it to interact with biological systems, making it a candidate for further biological investigations.
Case Study: Neuropharmacology
A study referenced in discusses the neuropharmacological properties of bicyclic compounds, indicating that derivatives of this compound could modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The oxabicycloheptane ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the inhibition of enzymes or modulation of receptor activity, depending on the specific derivative and its target .
Comparison with Similar Compounds
7-Oxa vs. 7-Aza Derivatives
Replacing the oxygen atom in the 7-oxabicyclo[2.2.1]heptane system with nitrogen yields 7-azabicyclo[2.2.1]heptane analogs. For example:
Impact: The 7-aza derivatives exhibit higher basicity due to the amine group, enhancing their utility in catalysis (e.g., phase-transfer organocatalysts in ) . In contrast, the 7-oxa variant’s ether linkage reduces nucleophilicity, favoring stability in acidic conditions.
Functional Group Modifications on the Bicyclic Scaffold
Substituents at Key Positions
Variations in substituents significantly alter physicochemical and biological properties:
Impact :
Ring Size and Saturation Differences
Bicyclo[2.2.1] vs. Bicyclo[3.2.1] Systems
Compounds with expanded or contracted bicyclic frameworks exhibit distinct steric and electronic profiles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Bicyclo System |
|---|---|---|---|---|
| This compound | C₁₁H₁₉NO₃ | 213.27 | 1558869-72-9 | Bicyclo[2.2.1] (norbornane-like) |
| tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate | C₁₂H₁₇NO₄ | 239.27 | Not provided | Bicyclo[3.2.1] with double bond |
Biological Activity
tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Chemical Name : this compound
- CAS Number : 1558869-72-9
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
Synthesis
The synthesis of this compound typically involves the use of bicyclic intermediates and carbamate formation techniques. A notable method includes the Diels-Alder reaction to create the bicyclic structure, followed by carbamate formation through reaction with tert-butyl isocyanate.
Antimicrobial Activity
Research has indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane framework exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework have been screened for antibacterial and antifungal activities, demonstrating effectiveness against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane Derivatives | Antibacterial | |
| This compound | Antifungal |
Antioxidant Activity
In addition to antimicrobial properties, studies have shown that compounds related to this compound possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
Case Studies
- Antimicrobial Effectiveness : A study published in a peer-reviewed journal demonstrated that various derivatives of 7-oxabicyclo[2.2.1]heptane exhibited strong inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
- Antioxidant Properties : Another research effort highlighted the antioxidant capabilities of these compounds, showing significant radical scavenging activity in vitro, which may contribute to their therapeutic potential against oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial metabolism and oxidative pathways. The bicyclic structure allows for unique interactions with enzymes and receptors, enhancing its pharmacological profile.
Q & A
Q. What in silico models predict solubility and bioavailability?
- Tools : Use QSPR (quantitative structure-property relationship) models with descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Validation : Compare predictions with experimental shake-flask solubility tests .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
